Penimide B

Description

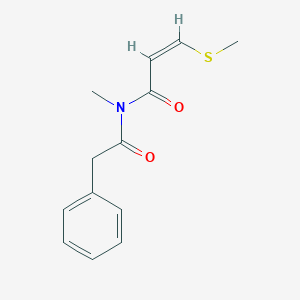

Penimide B is a naturally occurring N-alkylamide (NAA) isolated from Glycosmis chlorosperma . Structurally, it was initially misclassified as a cinnamide derivative but was later revised to an amide of 3-(methylthio)-propenoic acid after synthetic and spectroscopic analysis . This revision clarified the positions of the methylthio group and aromatic moiety, distinguishing this compound from previously reported analogs. Its molecular structure includes a phenylethyl amine group and a methylthioethyl imide moiety, critical for its bioactivity . This compound belongs to a class of antifungal NAAs, with structural features such as 2E unsaturation and sulfur-containing side chains enhancing its biological potency .

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

(Z)-N-methyl-3-methylsulfanyl-N-(2-phenylacetyl)prop-2-enamide |

InChI |

InChI=1S/C13H15NO2S/c1-14(12(15)8-9-17-2)13(16)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8- |

InChI Key |

OWYIACNBEZFCBT-HJWRWDBZSA-N |

Isomeric SMILES |

CN(C(=O)CC1=CC=CC=C1)C(=O)/C=C\SC |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)C(=O)C=CSC |

Synonyms |

penimide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Sulfur and Unsaturation : this compound and Penimide A both possess a methylthioethyl imide group and 2E unsaturation, which correlate with high antifungal activity. In contrast, compounds like illukumbins (2Z unsaturation) exhibit reduced potency .

- Phenylethyl Group : The phenylethyl amine moiety in this compound and Penimide A is essential for antifungal activity. Its absence in artifacts like penangin (300) results in inactivity .

- Steric Effects : Dehydroninarin B’s all-trans configuration reduces steric hindrance around the amide bond, enhancing its efficacy compared to cis-configured analogs .

Antifungal Activity

This compound’s activity is inferred from structural analogs:

- Penimide A : Exhibits potent antifungal effects (MIC >4 mM against Cladosporium herbarum), attributed to its methylthioethyl imide and phenylethyl groups .

- Ninarins : Lower activity (MIC >400 mM) due to methylthiocarbonic acid substitution instead of methylthioethyl imide .

- Illukumbins and Sinarhins : Moderate activity (MIC 40–130 mM) linked to methylthioethyl amine and 2Z unsaturation .

Research Implications and Gaps

- Future studies should quantify its activity relative to Penimide A .

- Structure-Activity Relationships (SAR) : The 2E unsaturation and sulfur placement are critical for potency, but the role of stereochemistry (e.g., E vs. Z isomers) warrants further exploration .

- Synthetic Accessibility : Revised structures of this compound and related compounds highlight the need for robust synthetic protocols to avoid artifacts during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.